Ethyl 4-(4-nitrophenyl)butanoate

Description

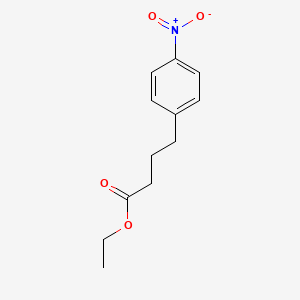

Ethyl 4-(4-nitrophenyl)butanoate (CAS 34153-33-8) is an aromatic ester featuring a nitro group at the para position of the phenyl ring and a four-carbon ester chain. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 251.24 g/mol. The nitro group confers strong electron-withdrawing effects, influencing reactivity in electrophilic substitution and reduction reactions. This compound is primarily used as a pharmaceutical intermediate or in organic synthesis due to its versatile functional groups .

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

ethyl 4-(4-nitrophenyl)butanoate |

InChI |

InChI=1S/C12H15NO4/c1-2-17-12(14)5-3-4-10-6-8-11(9-7-10)13(15)16/h6-9H,2-5H2,1H3 |

InChI Key |

GBQUMARXFYLSIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(4-nitrophenyl)butanoate can be synthesized through the esterification of 4-(4-nitrophenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of ethyl 4-(4-nitrophenyl)butanoate may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Types of Reactions:

Oxidation: Ethyl 4-(4-nitrophenyl)butanoate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)butanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-(4-nitrophenyl)butanoate is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Esters

Methyl 4-(4-Nitrophenyl)Butanoate (CAS 20637-02-9)

- Structural Difference : Methyl ester group instead of ethyl.

- Impact : Reduced steric hindrance and slightly lower molecular weight (237.22 g/mol ).

- Similarity Score : 0.96 .

- Applications : Preferred in reactions requiring smaller ester groups for faster hydrolysis.

Ethyl 3-(4-Nitrophenyl)Propanoate (CAS 7116-34-9)

- Structural Difference: Shorter three-carbon chain (propanoate).

- Impact : Altered solubility and reduced flexibility in the aliphatic chain.

- Similarity Score : 0.94 .

- Applications : Used in rigid scaffold syntheses, such as liquid crystals.

Ethyl 4-(4-Bromophenyl)Butanoate (CAS 105986-54-7)

Functional Group Variations

Ethyl 4-(4-Nitrophenyl)-4-Oxobutanoate (CAS 15118-70-4)

- Structural Difference: Ketone group at the 4-position of the butanoate chain.

- Impact : Enhanced reactivity for nucleophilic additions (e.g., Grignard reactions).

- Applications : Precursor for β-keto ester chemistry .

Ethyl 4-(4-Nitrophenyl)-2,4-Dioxobutanoate (CAS 54808-56-9)

- Structural Difference : Two ketone groups at positions 2 and 3.

- Molecular Weight : 265.22 g/mol .

- Applications : Building block for heterocyclic compounds (e.g., pyrazoles).

Ethyl 4-(4-Nitrophenyl)-2-Oxobutanoate (CAS 98184-93-1)

Substituent Position Variations

Methyl 4-(3-Nitrophenyl)-3-Oxobutanoate (CAS 1032507-14-4)

Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.